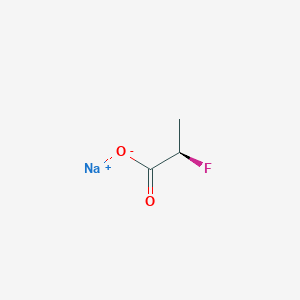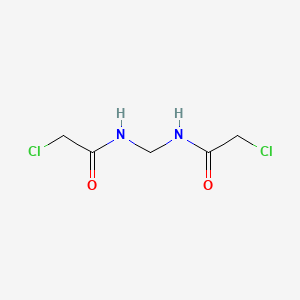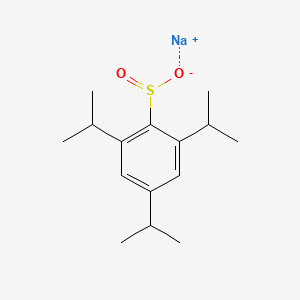
4-Methyl-1-(2-phenylethyl)azepane
Descripción general
Descripción
4-Methyl-1-(2-phenylethyl)azepane (MPA) is an organic compound that was first synthesized in the late 1960s. It is an alkyl aryl ether, and is composed of a phenyl group and an alkyl group connected by an oxygen atom. MPA is a colorless, volatile liquid with a sweet, floral odor. It has a wide range of applications in the fields of organic chemistry and pharmaceuticals.
Aplicaciones Científicas De Investigación
4-Methyl-1-(2-phenylethyl)azepane has a wide range of applications in scientific research. It has been used as a model compound for studying the mechanism of ether cleavage reactions, as well as for studying the reactivity of alkyl aryl ethers. It has also been used as a model compound for studying the mechanism of transesterification reactions. In addition, 4-Methyl-1-(2-phenylethyl)azepane has been used as a model compound for studying the mechanism of hydrogen-bonded complexes.
Mecanismo De Acción
4-Methyl-1-(2-phenylethyl)azepane is an ether, which is a type of organic compound in which two hydrocarbon groups are connected by an oxygen atom. The oxygen atom has a partial negative charge, which enables it to form hydrogen bonds with other molecules. These hydrogen bonds are responsible for the reactivity of 4-Methyl-1-(2-phenylethyl)azepane, as they allow it to form complexes with other molecules.
Biochemical and Physiological Effects
4-Methyl-1-(2-phenylethyl)azepane is not known to have any direct biochemical or physiological effects. However, it has been used as a model compound in research studies to investigate the effects of other compounds. For example, it has been used to study the effects of alkyl aryl ethers on enzymes, and to investigate the effects of transesterification reactions on proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methyl-1-(2-phenylethyl)azepane has several advantages for use in laboratory experiments. It is a relatively simple compound, and is easily synthesized. It is also relatively stable, and does not react with most other compounds. Furthermore, it is relatively non-toxic and has a low odor. However, 4-Methyl-1-(2-phenylethyl)azepane is a volatile liquid, and must be stored in sealed containers in order to prevent evaporation.
Direcciones Futuras
4-Methyl-1-(2-phenylethyl)azepane has a wide range of potential applications in the fields of organic chemistry and pharmaceuticals. Its ability to form hydrogen bonds could be exploited in the development of new drugs. It could also be used to study the reactivity of alkyl aryl ethers, and to investigate the mechanism of ether cleavage reactions. In addition, 4-Methyl-1-(2-phenylethyl)azepane could be used to study the effects of transesterification reactions on proteins, and to investigate the mechanism of hydrogen-bonded complexes. Finally, 4-Methyl-1-(2-phenylethyl)azepane could be used as a model compound to study the effects of other compounds on enzymes.
Métodos De Síntesis
4-Methyl-1-(2-phenylethyl)azepane can be synthesized by a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Ullmann reaction. The Williamson ether synthesis is the most commonly used method for the synthesis of 4-Methyl-1-(2-phenylethyl)azepane. In this method, a phenol and an alkyl halide are combined in the presence of a base to form an ether. In the Grignard reaction, an alkyl halide is treated with a Grignard reagent to form an ether. Finally, the Ullmann reaction involves the reaction of an aryl halide with an alkoxide to form an ether.
Propiedades
IUPAC Name |
4-methyl-1-(2-phenylethyl)azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-14-6-5-11-16(12-9-14)13-10-15-7-3-2-4-8-15/h2-4,7-8,14H,5-6,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKPUUDFAWJFNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(CC1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80285393 | |
| Record name | 4-methyl-1-(2-phenylethyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(2-phenylethyl)azepane | |
CAS RN |
6309-90-6 | |
| Record name | NSC41647 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41647 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methyl-1-(2-phenylethyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80285393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)





![sodium [(3-methylphenyl)carbamothioyl]sulfanide](/img/structure/B6612239.png)
![sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol](/img/structure/B6612244.png)


![sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide](/img/structure/B6612263.png)
![ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate](/img/structure/B6612278.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-](/img/structure/B6612282.png)